molecular formula C32H24IN3O2 B14919282 2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one

2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B14919282
M. Wt: 609.5 g/mol
InChI Key: MUHMIICPUUNXCU-WOJGMQOQSA-N
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Description

2-[2-(1-BENZYL-1H-INDOL-3-YL)VINYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinazolinone core, which is a bicyclic structure that is often found in bioactive molecules.

Preparation Methods

The synthesis of 2-[2-(1-BENZYL-1H-INDOL-3-YL)VINYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-[2-(1-BENZYL-1H-INDOL-3-YL)VINYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[2-(1-BENZYL-1H-INDOL-3-YL)VINYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[2-(1-BENZYL-1H-INDOL-3-YL)VINYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE can be compared with other similar compounds, such as:

The uniqueness of 2-[2-(1-BENZYL-1H-INDOL-3-YL)VINYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C32H24IN3O2

Molecular Weight

609.5 g/mol

IUPAC Name

2-[(E)-2-(1-benzylindol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C32H24IN3O2/c1-38-26-15-13-25(14-16-26)36-31(34-29-17-12-24(33)19-28(29)32(36)37)18-11-23-21-35(20-22-7-3-2-4-8-22)30-10-6-5-9-27(23)30/h2-19,21H,20H2,1H3/b18-11+

InChI Key

MUHMIICPUUNXCU-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6

Origin of Product

United States

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